molecular formula C7H7NO2 B167671 n-(4-Hydroxyphenyl)formamide CAS No. 1693-39-6

n-(4-Hydroxyphenyl)formamide

Cat. No.: B167671
CAS No.: 1693-39-6
M. Wt: 137.14 g/mol
InChI Key: LHMWHZXZMMLYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)formamide: is an organic compound with the molecular formula C7H7NO2 It is a formamide derivative where the formyl group is attached to the nitrogen atom of a 4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Formylation of Aromatic Amines: One common method involves the reductive formylation of aromatic amines using sodium borohydride and carbon dioxide gas.

    Formylation Using Formic Acid: Another method involves the formylation of aromatic amines using formic acid under solvent-free conditions.

Industrial Production Methods: Industrial production methods for N-(4-hydroxyphenyl)formamide typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of environmentally friendly and cost-effective processes is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Hydroxyphenyl)formamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions where the formyl group or the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted phenylformamides or phenols.

Scientific Research Applications

Chemistry: N-(4-Hydroxyphenyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in synthetic organic chemistry .

Biology and Medicine: In medicinal chemistry, this compound has been studied for its potential as a chemopreventive and chemotherapeutic agent. It has shown promise in the development of drugs for the treatment of various diseases.

Industry: The compound is used in the production of polymers and other industrial materials. Its functional groups make it a valuable raw material for the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism by which N-(4-hydroxyphenyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: N-(4-Hydroxyphenyl)formamide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions

Properties

IUPAC Name

N-(4-hydroxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMWHZXZMMLYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303433
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-39-6
Record name 1693-39-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(4-Hydroxyphenyl)formamide
Reactant of Route 2
Reactant of Route 2
n-(4-Hydroxyphenyl)formamide
Reactant of Route 3
Reactant of Route 3
n-(4-Hydroxyphenyl)formamide
Reactant of Route 4
Reactant of Route 4
n-(4-Hydroxyphenyl)formamide
Reactant of Route 5
Reactant of Route 5
n-(4-Hydroxyphenyl)formamide
Reactant of Route 6
Reactant of Route 6
n-(4-Hydroxyphenyl)formamide
Customer
Q & A

Q1: What is the significance of N-(4-Hydroxyphenyl)formamide in the context of the provided research papers?

A1: this compound is identified as a key product in the ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid by hexacyanoferrate(III) in an alkaline medium []. This finding sheds light on the compound's role as a potential marker for the studied reaction and its potential applications in related chemical processes.

Q2: Could you elaborate on the reaction mechanism leading to the formation of this compound as described in the research?

A2: The study [] proposes a mechanism involving the formation of a complex between ruthenium(III) and the deprotonated form of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid in the presence of hydroxide ions. This complex then undergoes a series of electron transfer steps facilitated by hexacyanoferrate(III), ultimately leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of this compound and malonic acid as the main oxidative products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.